molecular formula C6H14ClNO2 B571534 D-Alanine isopropyl ester hcl CAS No. 39613-92-8

D-Alanine isopropyl ester hcl

Cat. No. B571534
CAS RN: 39613-92-8
M. Wt: 167.633
InChI Key: YAQKNCSWDMGPOY-NUBCRITNSA-N
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Description

D-Alanine isopropyl ester hydrochloride is a chiral reagent . It is used in the synthesis of nucleotide prodrugs such as PSI-7977 for the treatment of hepatitis C . It is also used in the preparation of synthetic sweeteners .


Synthesis Analysis

While specific synthesis methods for D-Alanine isopropyl ester hydrochloride were not found, a general method for the preparation of L-alanine isopropyl ester hydrochloride involves the use of 4-methyl-2,5-diketone oxazolidines, toluene, 3-methyl isophthalic acids- Ethyl imidazol (e) disulfate, and a strong acidic ion resin as a catalyst .


Molecular Structure Analysis

The molecular formula of D-Alanine isopropyl ester hydrochloride is C6H14ClNO2 . Its molecular weight is 167.63 .


Chemical Reactions Analysis

Esters, such as D-Alanine isopropyl ester hydrochloride, can be reduced to 1° alcohols using LiAlH4 .


Physical And Chemical Properties Analysis

D-Alanine isopropyl ester hydrochloride is a solid at room temperature . It should be stored at 2-8°C . The boiling point is 85°C .

Mechanism of Action

Target of Action

D-Alanine Isopropyl Ester Hydrochloride is a chiral reagent It is used in the synthesis of nucleotide prodrugs , suggesting that it may interact with enzymes involved in nucleotide synthesis or metabolism.

Mode of Action

As a chiral reagent, it likely interacts with its targets in a stereospecific manner, which can influence the activity of the target molecules .

Biochemical Pathways

D-Alanine Isopropyl Ester Hydrochloride is used in the synthesis of nucleotide prodrugs . These prodrugs are typically designed to be metabolized into active drugs within the body, often through the action of specific enzymes. The exact biochemical pathways affected by D-Alanine Isopropyl Ester Hydrochloride would depend on the specific prodrug being synthesized.

Result of Action

The molecular and cellular effects of D-Alanine Isopropyl Ester Hydrochloride’s action would depend on the specific prodrug being synthesized. In general, the goal of prodrug therapy is to improve the pharmacokinetic properties of the active drug, thereby enhancing its therapeutic effect and reducing side effects .

Action Environment

The action, efficacy, and stability of D-Alanine Isopropyl Ester Hydrochloride can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . This suggests that it may be sensitive to oxygen, moisture, or higher temperatures. Furthermore, safety data indicates that it should be handled in a well-ventilated place to avoid inhalation of dust, fume, gas, mist, vapours, or spray .

Safety and Hazards

D-Alanine isopropyl ester hydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

D-Alanine isopropyl ester hydrochloride is currently used in research, particularly in the field of infectious disease research . It is a part of the antivirals and antiretrovirals category, specifically anti-hepatitis agents . It is also used as an impurity reference material .

properties

IUPAC Name

propan-2-yl (2R)-2-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4(2)9-6(8)5(3)7;/h4-5H,7H2,1-3H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQKNCSWDMGPOY-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Alanine isopropyl ester hcl

CAS RN

39613-92-8
Record name propan-2-yl (2R)-2-aminopropanoate hydrochloride
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